

# Physical and chemical properties of Elliptinium Acetate

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## Compound of Interest

Compound Name: *Elliptinium Acetate*

Cat. No.: *B1684230*

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## Elliptinium Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Elliptinium acetate**, also known as Celiptium®, is a derivative of the natural plant alkaloid ellipticine. It is an antineoplastic agent that has been investigated for its therapeutic potential in various cancers. This technical guide provides a comprehensive overview of the core physical and chemical properties of **Elliptinium Acetate**, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway and relevant experimental workflows.

### Physical and Chemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) like **Elliptinium Acetate** are fundamental to its formulation, delivery, and pharmacological activity.

### Data Summary

The following table summarizes the key physical and chemical properties of **Elliptinium Acetate**.

Property	Value
IUPAC Name	9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium acetate
Synonyms	Celiptium, 9-Hydroxy-2-methylellipticinium acetate, NSC-264137
CAS Number	58337-35-2
Molecular Formula	C <sub>20</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	336.38 g/mol
Appearance	Solid powder
Melting Point	Data not readily available. A standardized protocol for determination is provided in Section 3.1.
Solubility	Soluble in DMSO. Solubility in water is reported inconsistently in the literature, with some sources indicating it is not water-soluble.
Stability	Stable for several weeks at ambient temperature during shipping. Recommended long-term storage is at -20°C, and short-term storage at 0-4°C in a dry, dark environment.

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Elliptinium Acetate** are outlined below. These protocols are based on standard pharmacopeial methods.

### Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.

Methodology:

- **Sample Preparation:** Ensure the **Elliptinium Acetate** sample is completely dry and finely powdered.
- **Capillary Loading:** Introduce the powdered sample into a capillary tube (closed at one end) to a height of 2-4 mm. Compact the sample by tapping the tube.
- **Apparatus Setup:** Place the capillary tube into a calibrated melting point apparatus.
- **Heating:** Heat the sample at a controlled rate. Initially, the temperature can be increased rapidly to near the expected melting point.
- **Observation:** When approaching the melting point, reduce the heating rate to 1-2°C per minute.
- **Data Recording:** Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This range is the melting range. For a pure substance, this range is typically narrow.

## Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent.

Methodology:

- **Preparation:** Add an excess amount of **Elliptinium Acetate** to a known volume of the desired solvent (e.g., purified water, buffers at various pH levels) in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration.
- **Quantification:** Analyze the concentration of **Elliptinium Acetate** in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection.

- Replicates: Perform the experiment in triplicate to ensure the reliability of the results.

## Stability Assessment

Stability studies are crucial to determine the shelf-life and appropriate storage conditions.

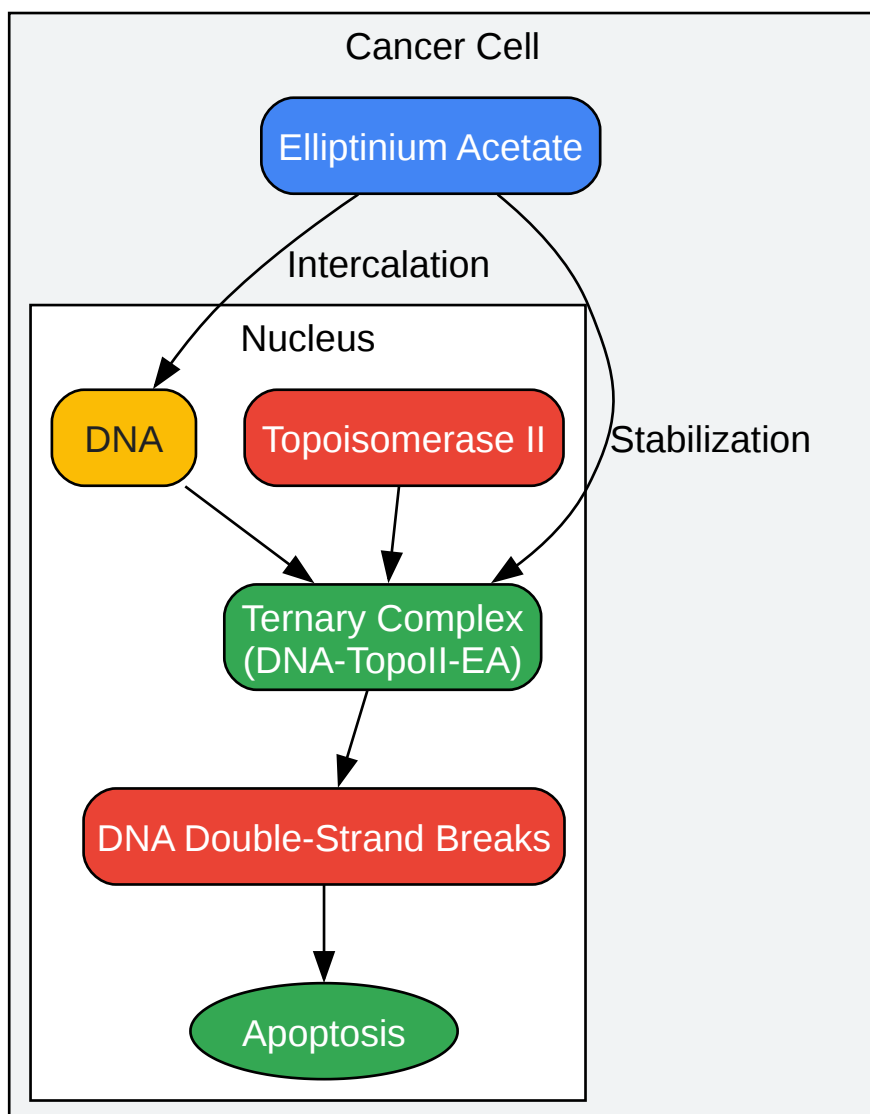
Methodology:

- Sample Preparation: Prepare multiple batches of **Elliptinium Acetate** in its intended container closure system.
- Storage Conditions: Store the samples under various controlled conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
- Testing Intervals: At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), withdraw samples for analysis.
- Analysis: Analyze the samples for key stability-indicating parameters, which may include:
  - Appearance (color, physical state)
  - Assay (potency)
  - Degradation products (impurities)
  - Moisture content
- Data Evaluation: Evaluate the data to determine the degradation kinetics and establish a re-test period or shelf-life.

## Visualizations

Diagrams are provided to illustrate the mechanism of action and a typical experimental workflow.

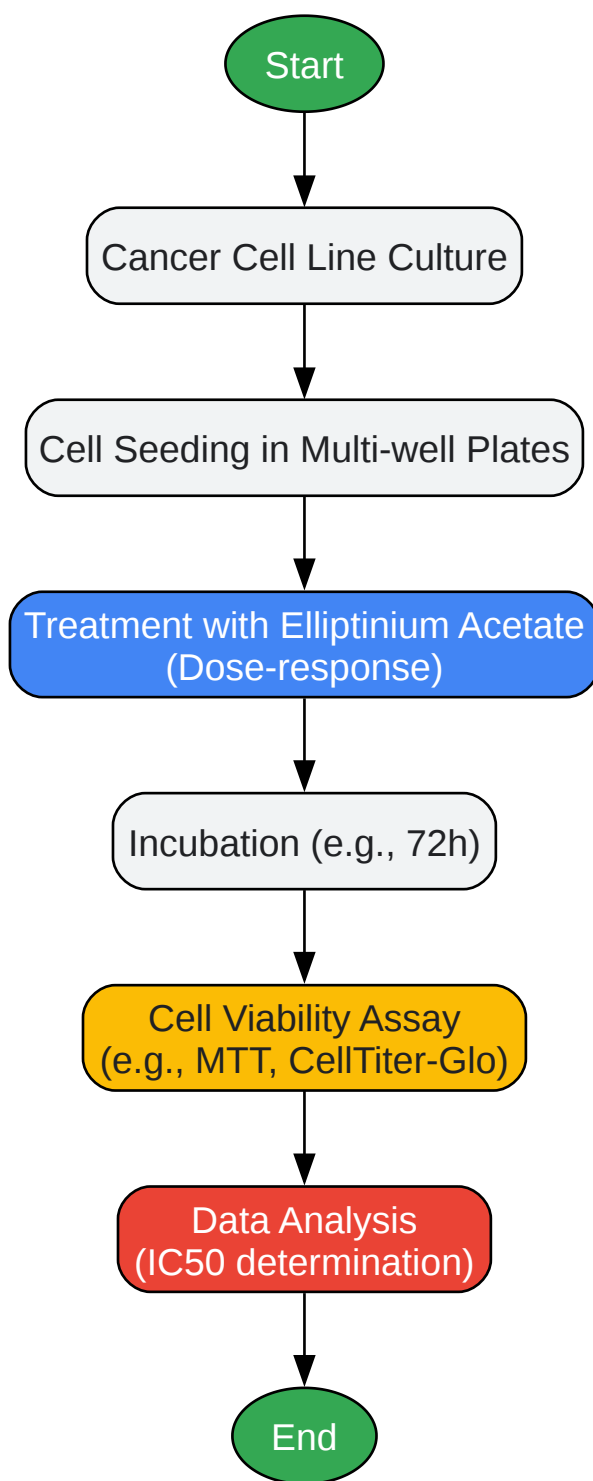
## Signaling Pathway of Elliptinium Acetate



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Caption: Mechanism of action of **Elliptinium Acetate**.

## In Vitro Drug Efficacy Workflow



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Caption: Workflow for an in vitro drug efficacy study.

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